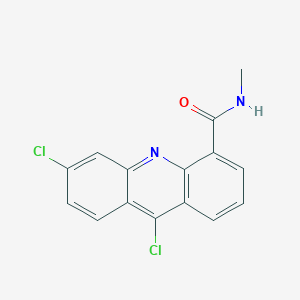![molecular formula C14H13N3O2 B12911029 2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine CAS No. 93276-54-1](/img/structure/B12911029.png)
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features an imidazo[1,2-a]pyrazine core substituted with a 2,4-dimethoxyphenyl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide . This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyrazine derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding amines or alcohols.
Applications De Recherche Scientifique
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to reduced inflammation . Additionally, it can induce clustering of viral nucleoproteins, thereby exhibiting anti-viral activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the nitrogen positioning within the ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring fused to the imidazole ring.
Uniqueness
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a scaffold for various functionalizations makes it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
93276-54-1 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H13N3O2/c1-18-10-3-4-11(13(7-10)19-2)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3 |
Clé InChI |
IEIDIHCYHJISDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CN3C=CN=CC3=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)


![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)

![Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-](/img/structure/B12910965.png)
![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)

![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)

![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)

